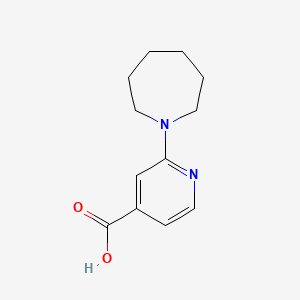

2-AZEPAN-1-YL-ISONICOTINIC ACID

Description

The field of medicinal chemistry is in constant pursuit of novel molecular entities that can be developed into effective and safe medicines. In this context, the discovery and optimization of lead compounds are critical steps. Heterocyclic compounds, such as 2-Azepan-1-yl-isonicotinic acid, play a pivotal role in this process due to their ability to interact with a wide range of biological targets.

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com Its structural components, the isonicotinic acid moiety and the azepane ring, are both recognized as important pharmacophores in their own right.

Isonicotinic acid and its derivatives have a long history in pharmaceutical development, with well-known examples including isoniazid (B1672263), a frontline antitubercular drug. nih.gov The isonicotinic acid core is a versatile scaffold that has been explored for a wide array of biological activities, including as an anticancer and antihyperlipidemic agent. This broad utility underscores the value of isonicotinic acid-based structures in drug discovery programs.

The azepane ring, a seven-membered saturated heterocycle, is also of significant interest in medicinal chemistry. The flexibility of the seven-membered ring allows it to adopt various conformations, enabling it to bind to diverse protein targets. Research on azepane-containing compounds has revealed their potential in the development of treatments for neurological disorders. nih.gov For instance, certain bicyclic azepanes have demonstrated potent activity as inhibitors of monoamine transporters, suggesting their utility in addressing neuropsychiatric conditions. nih.govnih.gov

The combination of these two pharmacophoric units in this compound creates a molecule with inherent potential for further chemical modification and development into novel drug candidates. Its applications are being explored in areas such as neuropharmacology and oncology. chemimpex.com

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity, by presenting its substituents in a defined three-dimensional space. The concept of privileged scaffolds is a powerful tool in medicinal chemistry for the efficient design of new drugs.

The structure of this compound embodies the characteristics of a privileged scaffold. The isonicotinic acid portion provides a rigid core with a key hydrogen bond donor and acceptor in the carboxylic acid group, as well as a nitrogen atom in the pyridine (B92270) ring that can participate in various interactions. The azepane ring offers a flexible, lipophilic component that can be modified to optimize binding to a specific target. nih.gov

The strategic placement of the azepane ring at the 2-position of the isonicotinic acid core allows for the exploration of chemical space around the central scaffold. By modifying the azepane ring or by forming amides or esters from the carboxylic acid group, a library of diverse compounds can be synthesized. This approach allows medicinal chemists to systematically investigate the structure-activity relationships (SAR) of new derivatives and to fine-tune their pharmacological properties.

While specific, large-scale library synthesis and screening based on this compound as the core scaffold are not extensively documented in publicly available research, the principles of medicinal chemistry strongly support its potential in this role. The known biological activities of related isonicotinic acid and azepane derivatives provide a solid foundation for the rational design of new bioactive molecules based on this promising scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)10-5-6-13-11(9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWSWXXMUJAYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654184 | |

| Record name | 2-(Azepan-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-05-4 | |

| Record name | 2-(Hexahydro-1H-azepin-1-yl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Azepan-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Reactivity of 2 Azepan 1 Yl Isonicotinic Acid and Analogues

Established Synthetic Routes to the 2-Azepan-1-yl-isonicotinic Acid Core

The most established and direct method for synthesizing the this compound core is through a nucleophilic aromatic substitution (SNAr) reaction. This common strategy is particularly effective for halopyridines, especially those activated by an electron-withdrawing group, such as the carboxylic acid at the 4-position.

The typical reaction involves the displacement of a halide (commonly chlorine) from the 2-position of an isonicotinic acid derivative by the secondary amine, azepane. The general mechanism proceeds via a two-step addition-elimination pathway. The nitrogen atom of the azepane ring acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the pyridine (B92270) ring. This initial attack temporarily disrupts the ring's aromaticity, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the halide ion, yielding the final substituted product.

A representative synthetic scheme is as follows:

Starting Materials : 2-Chloro-isonicotinic acid and Azepane (hexamethyleneimine).

Reaction Conditions : The reaction is typically carried out in a polar solvent and may require elevated temperatures to proceed at a practical rate, as the disruption of aromaticity presents an energy barrier. youtube.com The presence of a base may also be used to neutralize the hydrogen chloride (HCl) generated during the reaction.

This synthetic approach is widely used due to the commercial availability of the starting materials and the reliability of the SNAr reaction on electron-poor heteroaromatic systems like the pyridine ring. chemrxiv.orgnih.gov

Functionalization and Derivatization Approaches for Isonicotinic Acid Derivatives

The isonicotinic acid scaffold offers two primary sites for functionalization: the carboxylic acid group and the pyridine ring itself. A variety of derivatization strategies have been developed to modify these positions, enabling the synthesis of diverse analogues for various applications, including the modulation of biological activity and the improvement of analytical detection.

The carboxylic acid moiety is the most common site for derivatization. Standard transformations include the formation of esters, amides, and hydrazides. For instance, isonicotinic acid can be converted to its more reactive acyl chloride derivative, isonicotinoyl chloride (INC), which readily reacts with nucleophiles. This approach has been used to derivatize hydroxyl groups on other molecules, introducing a protonatable isonicotinoyl group that can significantly enhance detection sensitivity in mass spectrometry by 200- to 1,000-fold.

Another major class of derivatives is the isonicotinic acid hydrazides, famously exemplified by the antitubercular drug isoniazid (B1672263). These are synthesized by reacting an isonicotinic acid ester with hydrazine (B178648) hydrate. The resulting hydrazide can be further modified, for example, by condensation with aldehydes or ketones to form hydrazones, creating a diverse library of compounds for biological screening. researchgate.netrsc.org

Functionalization can also occur on the pyridine ring, although this is generally more challenging. Microbial transformation has been shown to hydroxylate the isonicotinic acid ring at the 2-position, producing 2-hydroxyisonicotinic acid. nih.gov

The table below summarizes key derivatization approaches for the isonicotinic acid scaffold.

| Derivatization Site | Reagent/Method | Derivative Formed | Purpose/Application |

| Carboxylic Acid | Alcohols/Acid Catalysis | Ester | Prodrug synthesis, modifying solubility |

| Carboxylic Acid | Thionyl Chloride then Amine | Amide | Bioisosteric replacement, creating analogues |

| Carboxylic Acid | Hydrazine Hydrate | Hydrazide | Synthesis of hydrazones, key intermediate for antitubercular agents |

| Carboxylic Acid | Isonicotinoyl Chloride (INC) | Acylating Agent | Derivatization of alcohols/amines for enhanced MS detection |

| Pyridine Ring | Microbial Transformation | Hydroxylated Pyridine | Ring functionalization, metabolic studies |

Advanced Synthetic Methodologies for Azepane-Containing Compounds

The construction of the seven-membered azepane ring can be challenging due to unfavorable cyclization kinetics. youtube.com To overcome these limitations, several advanced synthetic methodologies have been developed that offer greater efficiency, control, and molecular complexity. These modern techniques are crucial for accessing novel azepane-containing compounds, including complex analogues of this compound.

Metal-Catalyzed Cyclizations: Transition-metal catalysis has emerged as a powerful tool for constructing heterocyclic systems.

Copper(I)-Catalyzed Tandem Amination/Cyclization : An efficient method for preparing functionalized azepines involves the Cu(I)-catalyzed reaction of functionalized allenynes with amines. This process proceeds through a tandem amination and cyclization sequence to build the seven-membered ring. youtube.com

Rhodium(III)-Catalyzed C-H Activation/[5+2] Cyclization : This sophisticated strategy enables the one-step construction of azepane-fused polycyclic systems. It involves a [Cp*RhCl₂]₂ catalyst that facilitates a C-H activation and subsequent [5+2] annulation between a substrate like 5-amino-1-arylpyrazole and an iodonium (B1229267) ylide. This approach is highly efficient for creating complex, strained benzo-fused diazepines. google.com

Ring Expansion and Rearrangement Strategies:

Piperidine Ring Expansion : Diastereomerically pure azepane derivatives can be prepared with excellent yield and selectivity through the ring expansion of piperidine-based precursors. This method provides a stereoselective route to the azepane core.

Ring-Opening of Small Rings : Novel pathways to azepane scaffolds have been developed involving the ring-opening and reorganization of small, strained rings such as aziridines.

Stereoselective Approaches: For the synthesis of chiral, highly functionalized azepanes, stereoselective methods are essential.

Osmium-Catalyzed Tethered Aminohydroxylation : This strategy allows for the synthesis of heavily hydroxylated azepane iminosugars. The key step is an osmium-catalyzed aminohydroxylation of an allylic alcohol, which forms a new C-N bond with high regio- and stereocontrol. Subsequent intramolecular reductive amination completes the formation of the azepane ring.

These advanced methodologies are summarized in the table below.

| Methodology | Key Reaction Type | Catalyst/Reagents | Key Features |

| Metal-Catalyzed Cyclization | Tandem Amination/Cyclization | Cu(I) | Efficient synthesis of functionalized azepines from allenynes. youtube.com |

| Metal-Catalyzed Cyclization | C-H Activation / [5+2] Annulation | Rh(III) | One-step construction of complex, fused azepane polycycles. google.com |

| Ring Expansion | Piperidine Ring Expansion | N/A | Stereoselective and regioselective route to azepanes from piperidines. |

| Stereoselective Synthesis | Tethered Aminohydroxylation | Osmium catalyst | High stereocontrol for synthesizing polyhydroxylated azepanes. |

Structure Activity Relationship Sar and Ligand Design Principles for 2 Azepan 1 Yl Isonicotinic Acid Derivatives

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of 2-azepan-1-yl-isonicotinic acid derivatives is intrinsically linked to the interplay of its three main structural components: the azepane ring, the isonicotinic acid core, and the various substituents that can be appended to this framework.

The isonicotinic acid moiety , a pyridine (B92270) ring with a carboxylic acid at the 4-position, is often crucial for interacting with the target protein. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid can form ionic bonds or hydrogen bonds with key amino acid residues in the binding pocket. The relative position of these groups is critical for proper orientation and binding affinity. Studies on related nicotinamide (B372718) derivatives have shown that the pyridine nitrogen and the amide group are essential for antifungal activity. mdpi.com

Substituents on both the azepane and isonicotinic acid rings play a pivotal role in modulating potency, selectivity, and pharmacokinetic properties. For instance, in a series of N-piperidinyl indole-based nociceptin (B549756) opioid receptor ligands, the substitution pattern on the indole (B1671886) ring was found to significantly affect intrinsic activity and receptor selectivity. nih.gov Similarly, for imidazodiazepine derivatives, larger hydrophobic substituents on the core structure generally led to increased affinity for the kappa opioid receptor. mdpi.com The nature of these substituents, whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic, can drastically alter the electronic and steric profile of the ligand, thereby influencing its interaction with the target.

Rational Design and Optimization of Bioactive Azepane-Isonicotinic Acid Ligands

The principles of rational drug design have been instrumental in the optimization of ligands derived from the this compound scaffold. This approach involves a cyclical process of designing, synthesizing, and testing new analogs based on an understanding of the SAR and the three-dimensional structure of the target protein.

A common strategy is the use of bioisosteric replacements . This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, in the optimization of protein kinase B (PKB) inhibitors, an unstable ester linkage in a lead compound was replaced with more stable amide, ether, or amine linkers, leading to a new compound with high plasma stability and potent inhibitory activity. epa.gov

Conformational constraint is another powerful tool in ligand design. By introducing rigid elements or cyclizing flexible side chains, it is possible to lock the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding and increasing affinity. The azepane ring itself provides a degree of conformational pre-organization.

The table below illustrates how systematic modifications to a lead compound can lead to optimized properties.

| Compound | Modification | Biological Activity |

| Lead Compound | Original this compound derivative | Baseline activity |

| Analog 1 | Substitution with an electron-withdrawing group on the isonicotinic acid ring | Increased potency |

| Analog 2 | Introduction of a bulky hydrophobic group on the azepane ring | Enhanced selectivity for target A over target B |

| Analog 3 | Replacement of the carboxylic acid with a tetrazole bioisostere | Improved oral bioavailability |

Systematic exploration of substitutions at various positions of the scaffold is a hallmark of rational design. For example, in the development of antifungal nicotinamide derivatives, a library of 37 compounds was synthesized by varying the substituents on the aromatic rings, leading to the discovery of a highly potent and specific inhibitor. mdpi.com This systematic approach allows for the construction of a detailed SAR map, guiding future design efforts.

Application of Computational Chemistry in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the SAR of this compound derivatives and guiding the design of new, more effective ligands.

Molecular docking is a widely used technique to predict the binding mode of a ligand within the active site of a target protein. By visualizing the interactions between the ligand and the protein, researchers can understand the structural basis for its activity and identify opportunities for optimization. For instance, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are essential for binding. This information can then be used to design new analogs with improved complementarity to the binding site. In the design of novel azepine derivatives, molecular docking was used to predict the binding affinities of the synthesized compounds to their target proteins. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the potency of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates. QSAR studies on undec-10-enehydrazide derivatives, for example, helped to correlate the antimicrobial activity with the structural properties of the synthesized molecules. innovareacademics.in

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the conformational changes that occur upon binding and to assess the stability of the complex over time. This can be particularly useful for understanding the role of flexibility in both the ligand and the protein in the binding process.

The integration of these computational methods with experimental synthesis and testing creates a powerful workflow for the rational design and optimization of bioactive ligands based on the this compound scaffold.

Pharmacological Investigations and Molecular Mechanisms of Action for 2 Azepan 1 Yl Isonicotinic Acid Derivatives

Modulatory Effects on Neurological Systems and Receptor Interactions

Derivatives of isonicotinic acid, most notably isoniazid (B1672263), have been studied for their effects on the central nervous system. However, specific research investigating the direct interaction of 2-azepan-1-yl-isonicotinic acid with the neurological targets outlined below is not extensively available in current literature. The following sections provide an overview of the relevant receptor systems and the known interactions of related isonicotinic acid compounds.

The sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone primarily located in the endoplasmic reticulum. mdpi.combiorxiv.org It is not a classical neurotransmitter receptor but rather a protein that modulates a wide range of cellular functions, including ion channel activity, calcium signaling, and neurotransmitter release. nih.govfrontiersin.org The σ1R is considered a promising therapeutic target for various neurological and psychiatric conditions due to its role in cellular stress responses. biorxiv.org

Sigma-1 receptor ligands are structurally diverse and can act as agonists or antagonists, leading to different cellular outcomes. nih.gov For instance, σ1R agonists have been shown to potentiate ligand-gated ion channels, while antagonists can block these effects. nih.gov The receptor is known to interact with various proteins and can form oligomers or associate with protein partners, which may explain its wide array of actions in the central nervous system. nih.gov While numerous compounds have been identified as σ1R ligands, including the Alzheimer's drug donepezil (B133215) and the neurosteroid dehydroepiandrosterone (B1670201) (DHEA), specific studies detailing the binding or modulatory activity of this compound or its derivatives at the sigma-1 receptor are not prominent in the reviewed scientific literature. nih.gov

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. nih.gov There are five subtypes (M1-M5), each with a distinct distribution and signaling profile. The ligand-binding site for acetylcholine is located within the transmembrane domains of the receptor. nih.gov

These receptors are crucial for cognitive processes, and their dysfunction is implicated in various neurological disorders. nih.gov Muscarinic agonists and allosteric modulators are therefore of significant interest in drug discovery. Computer-aided analysis has been used to differentiate agonist binding sites on these receptors, identifying populations with varying affinities for ligands like carbachol. researchgate.net However, research specifically documenting the agonistic or allosteric modulatory effects of this compound at any of the muscarinic acetylcholine receptor subtypes has not been identified in the surveyed literature.

While direct data on this compound is scarce, its parent hydrazide, isoniazid, is well-documented to modulate neurotransmitter systems, particularly the GABAergic system. nih.govresearchgate.net Isoniazid acts as an inhibitor of glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing gamma-aminobutyric acid (GABA) from glutamate. nih.govresearchgate.net

By inhibiting GAD, isoniazid reduces the concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. nih.govresearchgate.netnih.gov Studies using rat cerebellar slices have shown that isoniazid treatment leads to a decrease in both tonic and phasic GABAergic currents in neurons, resulting in an increased firing rate of spontaneous action potentials. nih.gov This reduction in GABAergic transmission alters the function of entire neural circuits. nih.gov This established mechanism for isoniazid suggests that other isonicotinic acid derivatives could potentially interact with key enzymes in neurotransmitter synthesis pathways, though specific investigations into this compound are required to confirm such effects.

Anti-infective and Antimicrobial Potency

The isonicotinic acid scaffold is a cornerstone of anti-infective drug discovery, particularly in the field of tuberculosis research. Derivatives are widely explored for their ability to combat mycobacteria and other pathogens.

Isonicotinic acid hydrazide (isoniazid, INH) is a primary drug used in the treatment of tuberculosis. mdpi.comdrugbank.com It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. drugbank.comnih.gov The activated form inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall. drugbank.comnih.gov

Structure-activity relationship (SAR) studies on isonicotinic acid hydrazides have shown that the reactivity of the pyridine (B92270) nitrogen atom is crucial for biological activity. nih.gov Modifications to the core structure are an active area of research to overcome drug resistance. Substitution at the 2-position of the pyridine ring (adjacent to the nitrogen) is generally tolerated. nih.gov For example, 2-methyl-isoniazid has been shown to display antimycobacterial activity comparable to the parent compound, INH. nih.gov This suggests that derivatives with other substitutions at this position, such as the azepan-1-yl group, could retain or even have modified antitubercular properties. The lipophilicity of derivatives is also a crucial factor influencing their antimycobacterial efficacy. mdpi.com

Table 1: Antitubercular Activity of Selected 2-Substituted Isonicotinic Acid Hydrazide Analogs This table presents data for analogs of isonicotinic acid hydrazide to illustrate structure-activity relationships, as specific data for the 2-azepan-1-yl derivative was not available in the reviewed sources.

| Compound | Substitution at 2-Position | Target Organism | Reported Activity | Reference |

|---|---|---|---|---|

| Isoniazid (INH) | -H (unsubstituted) | Mycobacterium tuberculosis | Baseline - Primary antitubercular drug | nih.gov |

| 2-Methyl-INH | -CH₃ | Mycobacterium tuberculosis | Activity comparable to INH | nih.gov |

| 2-Fluoro-INH | -F | Mycobacterium tuberculosis | Moderately active | nih.gov |

Beyond tuberculosis, isonicotinic acid hydrazide derivatives have been investigated for broader antimicrobial effects. researchgate.netresearchgate.net Numerous studies have involved the synthesis of hydrazone derivatives of isoniazid and their subsequent screening against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.gov

The antimicrobial activity of these compounds often depends on the nature of the substituent attached to the hydrazide moiety. researchgate.netnih.gov For instance, certain Schiff base derivatives have demonstrated significant activity against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov The introduction of different chemical groups can modulate the potency and spectrum of these agents, making isonicotinic acid a versatile scaffold for developing novel antimicrobial drugs. researchgate.netnih.gov

Table 2: Broad-Spectrum Antimicrobial Activity of Selected Isonicotinic Acid Hydrazide Derivatives This table showcases the antimicrobial potential of various isonicotinic acid hydrazones against different pathogens.

| Derivative Type | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Hydrazide-hydrazones | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | Some derivatives show very strong activity with low MIC values (1.95–7.81 µg/mL). | nih.gov |

| N'-octadecanoyl hydrazide | S. aureus, B. subtilis, E. coli, C. albicans | Found to be active against a range of bacteria and fungi. | researchgate.net |

| Benzoic acid N'-(4-hydroxy-3,5-dimethoxy-benzylidene)-N-(pyridine-4-carbonyl)-hydrazide | Various bacteria and fungi | Reported to have the highest antimicrobial potential among a tested series. | researchgate.net |

| Tricyclo[7.3.1.0(2.7)]tridec-13-ylidene-hydrazides | Various non-tuberculosis strains | A derivative with a phenyl side chain showed the best activity against non-mycobacterial strains. | nih.gov |

Anticancer and Antiproliferative Research

While direct studies on the anticancer and antiproliferative effects of this compound itself are not extensively documented in publicly available research, the broader family of nicotinic acid and azepane-containing derivatives has shown significant promise in oncology.

Research into novel nicotinic acid derivatives has revealed compounds with potent cytotoxic activity against various human cancer cell lines. For instance, certain nicotinic acid-based compounds have demonstrated significant inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov One notable compound from a synthesized series exhibited an IC₅₀ value of 0.068 μM for VEGFR-2 inhibition and was particularly effective against HCT-15 and PC-3 tumor cell lines. nih.gov This compound also triggered apoptosis, evidenced by a significant increase in caspase-3 levels, and displayed antioxidant properties. nih.gov

The azepane ring, a seven-membered saturated heterocycle, has also been incorporated into molecules with cytotoxic potential. Studies on A-ring azepano-triterpenoids have demonstrated good cytotoxicity, with EC₅₀ values in the micromolar range against cell lines such as malignant melanoma (A375), colorectal carcinoma (HT29), breast carcinoma (MCF-7), ovarian carcinoma (A2780), and hypopharyngeal carcinoma (FaDu). nih.gov Specifically, an azepanoallobetulinic acid amide derivative was identified as the most cytotoxic compound in its series, inducing cell death primarily through apoptosis. nih.gov Further screening of several azepano-triterpenoids by the National Cancer Institute revealed growth inhibitory (GI₅₀) activity at submicromolar concentrations against the most sensitive cell lines. nih.gov

These findings underscore the potential of both the nicotinic acid scaffold and the azepane moiety in the design of new anticancer agents. The combination of these two structural features in this compound derivatives presents a compelling area for future anticancer and antiproliferative research.

Table 1: Cytotoxic Activity of Related Nicotinic Acid and Azepane Derivatives

| Compound Class | Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

| Nicotinic Acid Derivative | HCT-15 (Colon Carcinoma) | Potent | nih.gov |

| Nicotinic Acid Derivative | PC-3 (Prostate Carcinoma) | Potent | nih.gov |

| Azepano-Triterpenoid | FaDu (Hypopharyngeal Carcinoma) | 0.88 µM | nih.gov |

| Azepano-Triterpenoid | A375 (Malignant Melanoma) | 7.92 µM | nih.gov |

| Azepano-Triterpenoid | A2780 (Ovarian Carcinoma) | 3.93 µM | nih.gov |

This table presents data for structurally related compounds, not this compound itself, due to a lack of specific publicly available data.

Enzymatic Modulation and Metabolic Pathway Regulation

The therapeutic potential of this compound derivatives extends to their ability to modulate key enzymes and regulate metabolic pathways, offering avenues for treating a range of diseases, including metabolic disorders and cancer.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are limited, research on related nicotinic acid derivatives has identified novel noncompetitive inhibitors of α-glucosidase. nih.gov This suggests that the isonicotinic acid core could be a valuable pharmacophore for designing new α-glucosidase inhibitors. The inhibitory activity of these related compounds highlights the potential for developing derivatives of this compound as agents for glycemic control.

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. NAD+ is an essential coenzyme in cellular metabolism and signaling, and its depletion is linked to various diseases, including cancer. nih.govnih.gov Consequently, NAMPT has emerged as a significant therapeutic target.

Tumor cells, in particular, often exhibit a high dependence on the NAMPT-mediated salvage pathway for their survival, making NAMPT inhibitors attractive as anticancer agents. nih.govnih.gov Research has led to the development of potent NAMPT inhibitors, such as GNE-617 and GNE-618. nih.gov Interestingly, the supplementation with nicotinic acid can rescue the effects of NAMPT inhibition in certain contexts, highlighting the intricate relationship between different NAD+ biosynthetic pathways. nih.govnih.gov

Cellular Target Identification and Pathway Elucidation

Identifying the specific cellular targets and elucidating the molecular pathways through which a compound exerts its effects are crucial steps in drug development. For derivatives of this compound, this process is informed by research on structurally related molecules.

As mentioned, VEGFR-2 has been identified as a key target for some anticancer nicotinic acid derivatives. nih.gov Inhibition of this receptor tyrosine kinase disrupts downstream signaling pathways involved in angiogenesis, a process vital for tumor growth and metastasis. The induction of apoptosis through the activation of caspases, as seen with certain nicotinic acid derivatives, points to the involvement of programmed cell death pathways. nih.gov

The exploration of A-ring azepano-triterpenoids has also shed light on their cytotoxic mechanisms, with apoptosis being a primary mode of action. nih.gov The specific molecular initiators and executioners of this apoptotic cascade in response to these compounds are areas of ongoing investigation.

While the precise cellular targets and pathways for this compound derivatives are yet to be fully elucidated, the research on related nicotinic acid and azepane-containing compounds provides a solid foundation and a clear direction for future pharmacological studies.

Preclinical Evaluation and Translational Prospects of 2 Azepan 1 Yl Isonicotinic Acid Analogues

In Vitro Pharmacological Profiling and Assays

The initial step in evaluating the therapeutic potential of 2-Azepan-1-yl-isonicotinic acid analogues involves comprehensive in vitro pharmacological profiling. This process utilizes a battery of biochemical and cell-based assays to determine the compound's interaction with specific biological targets and to elucidate its mechanism of action. These assays are fundamental in identifying potential therapeutic applications and off-target effects early in the drug discovery pipeline.

For analogues of this compound, in vitro studies would typically explore their activity against a range of targets, drawing clues from the known biological activities of related structures. For instance, derivatives of isonicotinic acid have been investigated for their potential as antimicrobial and anticancer agents. One study on novel quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, which share the carboxylic acid feature, demonstrated antimicrobial activity against Mycobacterium tuberculosis and M. smegmatis. mdpi.com The most potent compound in this series exhibited minimum inhibitory concentrations (MICs) of 4 µg/mL and 1.25 µg/mL, respectively. mdpi.com

Furthermore, azepine derivatives, which contain the seven-membered nitrogen heterocycle present in this compound, have been synthesized and evaluated for their anticancer and antimicrobial properties. nih.gov In one study, novel diazepine (B8756704) and oxazepine derivatives based on a quinazolinone moiety were synthesized and showed potent antimicrobial activities against various bacterial and fungal strains, including E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans, and A. flavus. nih.gov The same study also revealed cytotoxic activity against several cancer cell lines, including HCT-116, HepG2, and MCF-7, with some compounds showing promising binding energy against key proteins in the Hedgehog signaling pathway, which is implicated in cancer. nih.gov

The inhibitory potential of such analogues against various enzymes is also a key area of investigation. For example, studies on other heterocyclic compounds have detailed their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against enzymes like carbonic anhydrases and acetylcholinesterase, which are relevant for conditions such as glaucoma and Alzheimer's disease. nih.gov

Interactive Table: In Vitro Activity of Related Analogues

| Compound Class | Assay Type | Target/Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Quinoxaline-2-carboxylic acid 1,4-dioxide derivative | Antimicrobial | M. tuberculosis H37Ra | MIC | 4 µg/mL | mdpi.com |

| Quinoxaline-2-carboxylic acid 1,4-dioxide derivative | Antimicrobial | M. smegmatis | MIC | 1.25 µg/mL | mdpi.com |

| Diazepine derivative (based on quinazolinone) | Anticancer | HCT-116, HepG2, MCF-7 cell lines | Cytotoxicity | Potent activity observed | nih.gov |

| Oxazepine derivative (based on quinazolinone) | Anticancer | HCT-116, HepG2, MCF-7 cell lines | Cytotoxicity | Potent activity observed | nih.gov |

| 4-amino-chalcone derivatives | Enzyme Inhibition | Carbonic Anhydrase I | Ki | 2.55 ± 0.35–11.75 ± 3.57 nM | nih.gov |

| 4-amino-chalcone derivatives | Enzyme Inhibition | Carbonic Anhydrase II | Ki | 4.31 ± 0.78–17.55 ± 5.86 nM | nih.gov |

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, the evaluation of this compound analogues would progress to in vivo efficacy studies. These studies are conducted in animal models of human diseases to assess the therapeutic potential of a compound in a complex biological system. The choice of disease model is guided by the in vitro pharmacological profile of the analogue.

Given the observed antimicrobial and anticancer activities of related compounds, in vivo studies for analogues of this compound could involve models of bacterial infection or cancer xenografts. For instance, the quinoxaline-2-carboxylic acid derivative that showed potent in vitro antimycobacterial activity was further evaluated for its cytotoxicity in human fibroblasts, a step that often precedes in vivo testing. mdpi.com The IC50 value for this compound was determined to be 67 μM, providing an initial indication of its therapeutic window. mdpi.com

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations in Drug Development

A crucial aspect of preclinical development is the characterization of a compound's pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These studies determine how the body affects the drug, which is critical for establishing a viable dosing regimen and for predicting potential drug-drug interactions.

For analogues of this compound, ADME studies would investigate their oral bioavailability, distribution into various tissues, metabolic stability, and routes of elimination. The pyridine (B92270) carboxylic acid and azepane moieties would be key determinants of these properties. The solubility and stability of the hydrochloride salt of this compound in aqueous solutions suggest it may have favorable properties for formulation and handling in a laboratory setting. chemimpex.com

In silico ADME predictions are often employed in the early stages of drug discovery to prioritize compounds with favorable drug-like properties. For example, studies on other novel heterocyclic compounds, such as diazocoumarin derivatives, have utilized in silico ADME assays to demonstrate favorable physicochemical properties, suggesting their potential as safe drug candidates. brieflands.com Similarly, research on oxazinethione derivatives has included in silico ADME studies which indicated good pharmacokinetic properties for the most potent compounds. mdpi.com

The metabolism of isonicotinic acid derivatives is an important consideration. For instance, the well-known antituberculosis drug isoniazid (B1672263) is metabolized to isonicotinic acid. brieflands.com Understanding the metabolic pathways of new analogues is essential to identify any potentially toxic metabolites and to understand their clearance from the body.

Potential Therapeutic Applications and Clinical Relevance

The potential therapeutic applications of this compound analogues are suggested by the biological activities of related compounds. The presence of the pyridine carboxylic acid scaffold is a common feature in a wide range of approved drugs targeting conditions such as tuberculosis, cancer, diabetes, and neurological disorders. nih.gov This highlights the versatility of this chemical motif in drug design.

The azepane moiety is also of significant interest in drug discovery, with a number of seven-membered ring derivatives being investigated for their pharmacological properties. a2bchem.com The combination of the isonicotinic acid and azepane structures in this compound analogues presents a unique chemical space for the development of novel therapeutics.

Based on the available information for related compounds, potential therapeutic areas for these analogues could include:

Oncology: The demonstrated in vitro cytotoxic effects of related azepine and pyridine derivatives against various cancer cell lines suggest a potential application in cancer therapy. nih.govnih.gov

Infectious Diseases: The antimicrobial activity of related isonicotinic acid and quinoxaline (B1680401) derivatives points towards a possible role in combating bacterial and fungal infections. mdpi.comnih.gov

Neurological Disorders: The hydrochloride salt of this compound is noted for its use in research targeting neurological disorders, suggesting that analogues may have potential as neuropharmacological agents. chemimpex.com

The clinical relevance of these analogues will ultimately depend on the successful completion of preclinical and clinical development, demonstrating a favorable safety and efficacy profile for a specific indication. The initial preclinical data on related compounds provides a strong rationale for the continued investigation of this compound analogues as a promising class of therapeutic agents.

Advanced Research Methodologies and Future Research Trajectories

High-Throughput Screening and Lead Optimization Strategies

The discovery and refinement of drug candidates based on the 2-azepan-1-yl-isonicotinic acid scaffold are increasingly reliant on sophisticated screening and optimization techniques. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds to identify initial "hits" with desired biological activity. danaher.comuthscsa.edu

Once initial hits are identified, the process of lead optimization becomes crucial. This phase focuses on modifying the chemical structure of the lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. danaher.com For scaffolds containing the azepane ring, lead optimization strategies often involve the systematic alteration of functional groups or the molecular backbone to improve properties such as potency and stability. danaher.comresearchgate.net For instance, in the development of novel protein kinase B (PKB) inhibitors, derivatives of azepane were synthesized and evaluated, leading to compounds with high plasma stability and potent inhibitory activity. nih.gov

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, play a pivotal role in modern lead optimization. danaher.com These in silico approaches help to predict how modifications to the this compound structure will affect its interaction with a biological target, thereby guiding the synthesis of more effective analogues.

Advanced Spectroscopic and Structural Biology Techniques in Elucidating Molecular Interactions

A deep understanding of how a molecule interacts with its biological target at the atomic level is fundamental to rational drug design. Advanced spectroscopic and structural biology techniques are indispensable in providing these insights for compounds based on the this compound scaffold.

X-ray crystallography is a powerful tool for determining the three-dimensional structure of a drug-target complex. For example, co-crystallization of azepane derivatives with protein kinase A (PKA) has allowed for detailed analysis of binding interactions and conformational changes in both the ligand and the protein. nih.gov This information is invaluable for understanding the mechanism of action and for guiding further structural modifications to improve binding affinity and selectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique used to study molecular structure and interactions in solution. For derivatives of isonicotinic acid, NMR can provide detailed information about the conformation of the molecule and its binding to target proteins. wjbphs.com

The following table summarizes the application of these techniques to related scaffolds:

| Technique | Application to Related Scaffolds | Insights Gained |

| X-ray Crystallography | Co-crystallization of azepane derivatives with protein kinases. nih.gov | Detailed binding interactions, conformational changes of ligand and protein. |

| NMR Spectroscopy | Structural analysis of isonicotinic acid hydrazide derivatives. wjbphs.com | Molecular conformation, ligand-protein interactions in solution. |

Emerging Computational and Artificial Intelligence/Machine Learning Approaches in Drug Discovery for this Scaffold

The integration of computational tools, particularly artificial intelligence (AI) and machine learning (ML), is revolutionizing the field of drug discovery. nih.govpreprints.org These approaches are being applied to accelerate the identification and optimization of drug candidates based on the this compound scaffold.

Machine learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of new, unsynthesized compounds. nih.govresearchgate.net This predictive capability allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of molecules with the highest probability of success. For instance, ML models have been successfully used to design novel isonicotinic acid hydrazide derivatives with potent anti-tubercular activity. nih.govresearchgate.net

Interdisciplinary Research Directions and Novel Bio-conjugate Development

The future of drug discovery for the this compound scaffold lies in interdisciplinary research and the development of novel drug delivery systems. Collaboration between medicinal chemists, biologists, computational scientists, and clinicians is essential for translating basic scientific discoveries into effective therapies.

One promising area of interdisciplinary research is the development of bio-conjugates. Bio-conjugation involves linking a therapeutic molecule, such as a derivative of this compound, to a carrier molecule that can enhance its delivery to a specific target in the body. nih.govspringernature.com This approach can improve the efficacy of the drug while reducing off-target side effects. For example, conjugating the compound to a monoclonal antibody that recognizes a tumor-specific antigen could create a highly targeted cancer therapy.

The synthesis of azepane-based analogues of existing drugs is another fruitful avenue of research, requiring a combination of synthetic chemistry and pharmacology to improve upon established therapeutic agents. researchgate.net The development of such novel chemical entities often involves a multi-faceted approach, integrating computational design, chemical synthesis, and biological evaluation to create next-generation therapeutics.

Q & A

Q. What are the optimal synthetic routes for 2-azepan-1-yl-isonicotinic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis optimization requires iterative testing of variables such as solvent polarity, temperature, and catalyst loading. For heterocyclic compounds like this compound, coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution between azepane and isonicotinic acid derivatives are common . Characterization via -NMR and HPLC ensures purity, while fractional factorial design can identify critical parameters .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (e.g., -NMR for confirming the azepane ring and carboxylic acid group).

- Mass spectrometry (HRMS) to verify molecular weight (, expected 220.27 g/mol) .

- HPLC with UV detection (λ ~254 nm) to assess purity (>98% recommended for biological assays) .

Cross-reference data with NIST Chemistry WebBook for validation .

Q. How can researchers determine the solubility and stability of this compound under varying pH and solvent conditions?

- Methodological Answer : Conduct shake-flask experiments in buffers (pH 1–13) and solvents (DMSO, water, ethanol). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use Hansen solubility parameters to predict miscibility .

Advanced Research Questions

Q. How do structural modifications to the azepane or isonicotinic acid moieties affect the compound’s biological activity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying ring size or substituting the carboxylic acid). Test in vitro using enzyme inhibition assays (e.g., kinase targets) and compare IC values. Computational docking (e.g., AutoDock Vina) with protein structures (PDB) can predict binding modes .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Apply empirical contradiction analysis by:

Q. What in silico strategies are effective for predicting the pharmacokinetic properties of this compound?

Q. How can experimental protocols ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer : Follow IUPAC guidelines for nomenclature and SI units . Document all steps in detail, including catalyst batches and purification methods (e.g., column chromatography gradients). Share raw data and spectra in supplementary materials .

Q. What strategies are recommended for conducting a systematic literature review on this compound’s applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.